molecular formula C12H10ClNO2 B11870880 1-Methoxy-4-methylisoquinoline-3-carbonyl chloride CAS No. 89928-84-7

1-Methoxy-4-methylisoquinoline-3-carbonyl chloride

Cat. No.: B11870880
CAS No.: 89928-84-7
M. Wt: 235.66 g/mol
InChI Key: CLSWMMVXFCTPTG-UHFFFAOYSA-N
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Description

1-Methoxy-4-methylisoquinoline-3-carbonyl chloride is a substituted isoquinoline derivative characterized by a methoxy group at position 1, a methyl group at position 4, and a reactive carbonyl chloride moiety at position 2.

Properties

CAS No.

89928-84-7

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

1-methoxy-4-methylisoquinoline-3-carbonyl chloride

InChI

InChI=1S/C12H10ClNO2/c1-7-8-5-3-4-6-9(8)12(16-2)14-10(7)11(13)15/h3-6H,1-2H3

InChI Key

CLSWMMVXFCTPTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C2=CC=CC=C12)OC)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-4-methylisoquinoline-3-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-4-methylisoquinoline with thionyl chloride (SOCl2) under reflux conditions. This reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and yield. The compound is then purified through techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-methylisoquinoline-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for the initial synthesis of the compound.

    Amines and Alcohols: For substitution reactions to form amides or esters.

    Water: For hydrolysis reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

    Amides and Esters: Formed through substitution reactions.

    1-Methoxy-4-methylisoquinoline-3-carboxylic Acid: Formed through hydrolysis.

Scientific Research Applications

1-Methoxy-4-methylisoquinoline-3-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methoxy-4-methylisoquinoline-3-carbonyl chloride depends on its specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In pharmaceutical applications, its isoquinoline structure may interact with biological targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved would depend on the specific context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

1-Chloro-4-Methylisoquinoline-3-Carbonyl Chloride (CAS 89928-57-4)

This compound shares the isoquinoline backbone and carbonyl chloride group but substitutes the methoxy group at position 1 with chlorine. Key differences include:

  • Electron Effects : Chlorine is electron-withdrawing, while methoxy is electron-donating, leading to distinct electronic profiles.
  • Reactivity : The chloro-substituted derivative exhibits stronger electrophilicity at the carbonyl chloride group due to the electron-withdrawing nature of chlorine, making it more reactive in nucleophilic acyl substitution reactions compared to the methoxy analog .
[1-(3-Methoxybenzyl)-1H-Imidazol-4-yl]Methanamine Hydrochloride (CAS 1439902-60-9)

The hydrochloride salt form underscores the importance of counterions in stabilizing reactive intermediates .

Functional Group Comparisons

Methoxy-Substituted Compounds
  • 3-Methoxy-4-(Methoxycarbonyl)Phenylboronic Acid (CAS 957135-84-5): Demonstrates how methoxy groups enhance solubility in polar solvents and modulate boronic acid reactivity. Such effects may extrapolate to the methoxy group in the target compound .
  • 2-Methoxyisonicotinic Acid (CAS 89488-41-5): Highlights the role of methoxy groups in altering acidity (pKa) and hydrogen-bonding capabilities, which could influence the target compound’s interactions in synthetic pathways .
Carbonyl Chloride Derivatives
  • Ethyl 6-(Trifluoromethoxy)-1H-Indole-2-Carboxylate : The trifluoromethoxy group here parallels the steric and electronic effects of methoxy in the target compound, though fluorine’s electronegativity further enhances stability .

Physicochemical Data Comparison

The table below compares key properties of 1-methoxy-4-methylisoquinoline-3-carbonyl chloride with its chloro analog and other relevant compounds:

Property This compound 1-Chloro-4-Methylisoquinoline-3-Carbonyl Chloride 3-Methoxy-4-(Methoxycarbonyl)Phenylboronic Acid
Molecular Formula C₁₂H₁₀ClNO₂ (predicted) C₁₁H₇Cl₂NO C₁₀H₁₁BO₅
Molar Mass (g/mol) ~243.67 (estimated) 240.09 229.00
Density (g/cm³) N/A 1.400 ± 0.06 (predicted) N/A
Boiling Point (°C) N/A 372.3 ± 37.0 (predicted) N/A
pKa ~1.5–2.5 (estimated) -0.90 ± 0.50 (predicted) ~4.2 (boronic acid)

Notes:

  • The methoxy analog is expected to exhibit higher solubility in polar solvents compared to the chloro derivative due to the electron-donating methoxy group.
  • The predicted lower acidity (higher pKa) of the methoxy compound aligns with reduced electron withdrawal compared to chlorine .

Biological Activity

1-Methoxy-4-methylisoquinoline-3-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and specific case studies that highlight its therapeutic potential.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC11H10ClN O2
Molecular Weight223.66 g/mol
IUPAC NameThis compound
CAS Number89928-84-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoquinoline core followed by chlorination. The synthetic route often employs reagents such as thionyl chloride for the conversion of carboxylic acids to acyl chlorides.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. The compound may exhibit anti-cancer properties by inducing apoptosis and inhibiting proliferation in cancer cell lines.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of isoquinoline, including this compound, exhibited significant antiproliferative effects against various cancer cell lines. Specifically, compounds showed IC50 values in the micromolar range, indicating potent activity against lung cancer cells (A549) and prostate cancer cells (PC-3) .
  • Selectivity and Efficacy : Another research highlighted that certain derivatives showed remarkable selectivity over normal cells, with selectivity indices greater than 190-fold compared to prostate cancer cell lines . This suggests that modifications to the isoquinoline structure can enhance therapeutic efficacy while minimizing toxicity.
  • Molecular Docking Studies : Molecular docking studies indicated that this compound interacts favorably with key targets such as VEGFR2 and EGFR, which are critical in tumor growth and angiogenesis . The binding energies observed were indicative of strong interactions, supporting its potential as a lead compound for further development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar isoquinoline derivatives:

CompoundIC50 (µM)Selectivity IndexNotable Activity
This compound2.83>29Potent inhibitor against A549 cells
Lycobetaine0.47>190Effective against NEPC cell line
SanguinarineN/AN/ANatural product with some anticancer activity

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